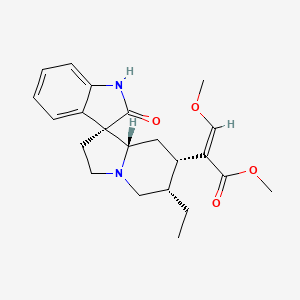

Corynoxine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

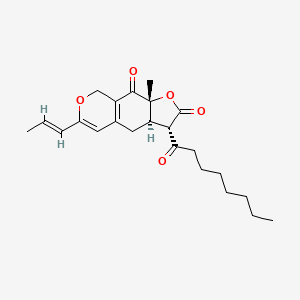

Corynoxine B is an oxindole alkaloid isolated from Uncaria rhynchophylla . It is a Beclin-1-dependent autophagy inducer . It has been used in research and is not sold to patients .

Synthesis Analysis

This compound is a natural compound extracted from Uncaria rhynchophylla . A derivative of this compound, termed CB6, has been synthesized for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 384.47 . Its molecular formula is C22H28N2O4 . The structure of this compound includes an oxindole group .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is white to off-white in color . The CAS number for this compound is 17391-18-3 .

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Es wurde festgestellt, dass Corynoxine B einen signifikanten Einfluss auf die Behandlung der Alzheimer-Krankheit hat {svg_1} {svg_2}. Es wurde bei der Entwicklung eines neuartigen, exosomenbasierten, gezielten Wirkstofftransportsystems eingesetzt, das Corynoxine-B zu den APP-überproduzierenden Neuronen im Gehirn von AD-Mäusen transportierte {svg_3}. Dies führte zu einer Verbesserung des kognitiven Abfalls und der Pathogenese bei AD-Mäusen und zeigt das Potenzial von this compound als effektive therapeutische Intervention für AD {svg_4}.

Induktion der Autophagie

This compound ist ein Autophagie-Induktor {svg_5}. Autophagie ist ein zellulärer Prozess, der beschädigte Organellen und aggregierte Proteine durch Lysosomen abbaut {svg_6}. Es wurde festgestellt, dass this compound die Autophagie in APP-exprimierenden neuronalen Zellen induziert, was zu einer Reduktion des pathologischen APP-CTF-Spiegels führt {svg_7}.

Wirkstofftransportsystem

This compound wurde bei der Entwicklung eines neuartigen, exosomenbasierten, gezielten Wirkstofftransportsystems eingesetzt {svg_8}. Die mit Corynoxine-B beladenen, gentechnisch veränderten Exosomen konnten die Blut-Hirn-Schranke passieren, um Corynoxine-B ins Gehirn zu transportieren {svg_9}.

Reduktion des Amyloid-beta-Proteins

Es wurde festgestellt, dass this compound zu einer 30%igen Reduktion des angesammelten Amyloid-beta-Proteins führt {svg_10}. Die Anhäufung von Amyloid-beta-Protein ist ein wichtiger Faktor in der Pathogenese der Alzheimer-Krankheit {svg_11}.

Aktivierung von TFEB/TFE3

Es wurde festgestellt, dass this compound TFEB (Transcription Factor EB) und TFE3 (Transcription Factor Binding to IGHM Enhancer 3) aktiviert, bei denen es sich um nukleare Transkriptionsfaktoren handelt, die die Autophagie und die Lysosomenbiogenese regulieren {svg_12}.

Hemmung der AKT/mTOR-Signalisierung

Es wurde festgestellt, dass this compound die AKT/mTOR-Signalisierung hemmt, was Teil seines Mechanismus zur Aktivierung von TFEB/TFE3 ist {svg_13}.

Wirkmechanismus

Target of Action

Corynoxine B, a natural alkaloid, has been identified to target several key proteins in the body. It directly binds to HMGB1 , and it also interacts with the PIK3C3 complex . In the context of Alzheimer’s disease, this compound is carried to amyloid-β precursor protein (APP) overexpressed-neuron cells in the brain .

Mode of Action

This compound interacts with its targets to induce autophagy, a cellular process that degrades and recycles cellular components. It accelerates autophagy flux in cultured neural cells through activating the PIK3C3 complex and promoting PI3P production . In the context of Alzheimer’s disease, this compound blocks the natural interaction between Fe65 and APP, enabling APP-targeted delivery .

Biochemical Pathways

This compound affects the Akt/mTOR pathway , a key regulator of autophagy. By inhibiting this pathway, this compound can enhance autophagy, promoting the clearance of proteins such as alpha-synuclein .

Pharmacokinetics

While this compound is a potent autophagy inducer, its brain permeability is relatively low, which hinders its potential use in treating neurodegenerative diseases . To overcome this, derivatives of this compound, such as CB6, have been synthesized to improve brain bioavailability .

Result of Action

The induction of autophagy by this compound has several effects at the molecular and cellular levels. It inhibits cell apoptosis and increases cell viability . In Parkinson’s disease models, it prevents the loss of dopaminergic neurons . In Alzheimer’s disease models, it leads to the amelioration of cognitive decline .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the ability of this compound to cross the blood-brain barrier is a key factor in its efficacy in treating neurodegenerative diseases

Safety and Hazards

Zukünftige Richtungen

Research is being conducted to develop novel drug delivery systems for Corynoxine B. For instance, a team of researchers has engineered exosomes, extracellular vesicles released by cells, to effectively carry this compound to the brain of mice with Alzheimer’s disease . This new drug delivery system using exosomes can improve cognitive function and movement while reducing the symptoms of Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Corynoxine B plays a pivotal role in biochemical reactions by inducing autophagy. It interacts with several key biomolecules, including Beclin 1, a protein that is essential for the initiation of autophagy. This compound enhances the interaction between Beclin 1 and high mobility group box 1 (HMGB1), promoting the formation of autophagosomes. Additionally, this compound has been shown to interact with the PIK3C3 complex, which is involved in the production of phosphatidylinositol 3-phosphate (PI3P), a lipid that is crucial for autophagosome formation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes the clearance of alpha-synuclein, a protein that aggregates in Parkinson’s disease, by inducing autophagy. This process involves the degradation of alpha-synuclein through the autophagy-lysosomal pathway. This compound also influences cell signaling pathways, such as the Akt/mTOR pathway, which is known to regulate autophagy. By inhibiting this pathway, this compound enhances autophagic activity and promotes cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HMGB1 and promoting its interaction with Beclin 1. This interaction is crucial for the initiation of autophagy. This compound also activates the PIK3C3 complex, leading to the production of PI3P and the formation of autophagosomes. Additionally, this compound inhibits the Akt/mTOR pathway, which further enhances autophagic activity. These molecular mechanisms collectively contribute to the neuroprotective effects of this compound in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and can induce autophagy over extended periods. In in vitro studies, this compound has been shown to improve cell viability and reduce neurotoxicity over a 24-hour period. In in vivo studies, the long-term administration of this compound has been associated with enhanced clearance of alpha-synuclein and improved motor function in animal models of Parkinson’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In MPTP-induced mouse models of Parkinson’s disease, oral administration of this compound at doses of 10 to 20 mg/kg per day for 21 days significantly improved motor function and prevented the loss of dopaminergic neurons. At higher doses, this compound may exhibit toxic effects, highlighting the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate autophagy. It interacts with the PIK3C3 complex to produce PI3P, which is essential for autophagosome formation. Additionally, this compound influences the Akt/mTOR pathway, which is a key regulator of cellular metabolism and autophagy. By inhibiting this pathway, this compound promotes the degradation of aggregated proteins and damaged organelles, thereby maintaining cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, making it effective in treating neurodegenerative diseases. This compound is also encapsulated in exosomes, which are extracellular vesicles that facilitate its delivery to target cells. This targeted delivery enhances the bioavailability and therapeutic efficacy of this compound in the brain .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its autophagic effects. It is primarily found in the cytoplasm, where it interacts with HMGB1 and Beclin 1 to initiate autophagy. This compound also localizes to autophagosomes and lysosomes, where it promotes the degradation of aggregated proteins and damaged organelles. This subcellular localization is crucial for the effective induction of autophagy and the maintenance of cellular homeostasis .

Eigenschaften

IUPAC Name |

methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-XYEDMTIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.